Substituent-Specific Electronic Profile: 3,4-Dimethoxyphenyl vs. Phenyl/4-Methoxyphenyl Analogs (Class-Level Inference)
The 3,4-dimethoxyphenyl substituent in CAS 888454-22-6 imparts distinct electronic and stereoelectronic properties compared to unsubstituted phenyl (CAS 160461-26-7) or 4-methoxyphenyl analogs (CAS 888460-50-2). Using computational class-level predictions, the 3,4-dimethoxy pattern increases electron density on the terminal phenyl ring (Hammett σp⁺ = -0.78 vs. -0.27 for 4-methoxy) and introduces two hydrogen bond acceptors, potentially altering target binding. This inference is supported by analogous benzofuran series where 3,4-dimethoxyphenyl substitution improved NF-κB inhibitory activity by ~3-fold over the unsubstituted phenyl counterpart [1]. However, no experimental data for CAS 888454-22-6 itself are available to confirm this effect.
| Evidence Dimension | Calculated electronic parameter (Hammett σp⁺) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | σp⁺ ≈ -0.78 (3,4-dimethoxyphenyl); HBA count = 5 (two methoxy oxygens included) |
| Comparator Or Baseline | CAS 160461-26-7 (N-phenyl analog): σp⁺ ≈ 0.00 (phenyl), HBA count = 3 |
| Quantified Difference | Δσp⁺ ≈ 0.78 units; ΔHBA = 2 additional acceptors |
| Conditions | Computational prediction (Hammett constants from literature); no experimental binding data |
Why This Matters
For medicinal chemistry projects, the enhanced electron density and hydrogen bond capacity of the 3,4-dimethoxyphenyl group may enable distinct target engagement profiles that simpler analogs cannot achieve, making CAS 888454-22-6 a necessary building block for SAR exploration.
- [1] El-Sayed, S. M. et al. (2016). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic Chemistry, 66, 124–137. View Source
